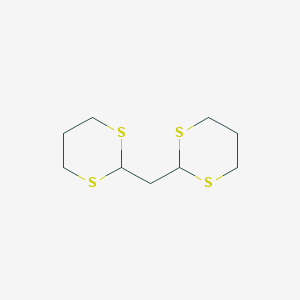

Bis(1,3-dithian-2-yl)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dithian-2-ylmethyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKPLNHQJEQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CC2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299782 | |

| Record name | 2,2'-Methylenebis(1,3-dithiane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14947-51-4 | |

| Record name | NSC132850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Methylenebis(1,3-dithiane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 1,3 Dithian 2 Yl Methane

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to bis(1,3-dithian-2-yl)methane. These approaches typically involve the reaction of a suitable methylene (B1212753) source with propane-1,3-dithiol or its equivalents.

Thioacetalization Reactions for 1,3-Dithiane (B146892) Derivatives

Thioacetalization is a fundamental reaction for the formation of 1,3-dithianes. It involves the reaction of a carbonyl compound with two equivalents of a thiol, or more commonly, a dithiol like propane-1,3-dithiol, in the presence of a catalyst. organic-chemistry.orgnih.gov

Brønsted acids are commonly employed to catalyze the formation of 1,3-dithianes. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the sulfur atoms of propane-1,3-dithiol. tandfonline.comtuni.fi A variety of Brønsted acids have been utilized, including p-toluenesulfonic acid (p-TsOH) and perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2). organic-chemistry.org The use of a water-stable Brønsted acidic ionic liquid has also been reported to afford 1,3-dithianes in high yields and with short reaction times. organic-chemistry.org

A study by Ali and Gomes demonstrated a versatile and efficient procedure for the protection of aldehydes and ketones as their thioacetals using a catalytic amount of p-toluenesulfonic acid and silica gel. organic-chemistry.org This method offers the advantages of short reaction times and excellent yields, with the product often being pure after a simple filtration and solvent removal. organic-chemistry.org

| Catalyst System | Substrate | Conditions | Yield | Reference |

| p-TsOH/Silica Gel | Various Aldehydes & Ketones | Not Specified | Excellent | organic-chemistry.org |

| HClO4-SiO2 | Various Aldehydes & Ketones | Solvent-free, rt | High | organic-chemistry.org |

| Brønsted Acidic Ionic Liquid | Various Aldehydes | Not Specified | Very Good | organic-chemistry.org |

Lewis acids are also effective catalysts for thioacetalization. They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. A wide range of Lewis acids have been employed for the synthesis of 1,3-dithianes, including zinc chloride (ZnCl2), boron trifluoride etherate (BF3·OEt2), aluminum chloride (AlCl3), and titanium tetrachloride (TiCl4). nih.gov

More recently, milder and more selective Lewis acid catalysts have been developed. For instance, yttrium triflate (Y(OTf)3) has been used for the chemoselective protection of aldehydes. organic-chemistry.org Hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)4) is another efficient catalyst for the conversion of various carbonyl compounds to their corresponding thioacetals in high yields. organic-chemistry.org Iron catalysts have been used in a catalytic dithioacetalization of aldehydes with 2-chloro-1,3-dithiane (B1253039), providing good to excellent yields under mild conditions. organic-chemistry.org Furthermore, lithium perchlorate (B79767) (LiClO4) has been described as a Lewis acid catalyst for the preparation of 1,3-dithianes from aldehydes and ketones. researchgate.net

| Catalyst | Substrate | Conditions | Yield | Reference |

| Y(OTf)3 | Aldehydes | Not Specified | High (Chemoselective) | organic-chemistry.org |

| Hf(OTf)4 | Various Carbonyls | Not Specified | High | organic-chemistry.org |

| Iron Catalyst | Aldehydes | Mild | Good to Excellent | organic-chemistry.org |

| LiClO4 | Aldehydes & Ketones | Not Specified | Not Specified | researchgate.net |

| Cu(DS)2 | Carbonyls & O,O-Acetals | Water, rt | High | organic-chemistry.org |

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of 1,3-dithianes, this has led to the exploration of solvent-free reaction conditions and the use of recyclable catalysts. tandfonline.comresearchgate.net

Tungstate sulfuric acid has been reported as a recyclable and green catalyst for the thioacetalization of carbonyl compounds under solvent-free conditions, affording excellent yields and short reaction times. tandfonline.comresearchgate.net Another green approach involves the use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) as an odorless equivalent of propane-1,3-dithiol in water, catalyzed by p-dodecylbenzenesulfonic acid (DBSA). acs.orgorganic-chemistry.org This method is highly efficient and chemoselective. acs.orgorganic-chemistry.org The use of waste curd water as a catalytic solvent has also been reported for the synthesis of bis(indolyl)methanes, a related class of compounds, suggesting potential for similar green applications in dithiane synthesis. orientjchem.org

| Catalyst/Conditions | Substrate | Advantages | Reference |

| Tungstate Sulfuric Acid | Carbonyl Compounds | Recyclable, Solvent-free, High Yield | tandfonline.comresearchgate.net |

| 3-(1,3-dithian-2-ylidene)pentane-2,4-dione / DBSA in Water | Aldehydes & Aliphatic Ketones | Odorless, Environmentally Friendly, High Yield | acs.orgorganic-chemistry.org |

| Perchloric acid adsorbed on silica gel (HClO4-SiO2) | Carbonyl Compounds | Solvent-free, Room Temperature, Reusable Catalyst | organic-chemistry.org |

Lewis Acid-Catalyzed Thioacetalization

Utilization of Propane-1,3-dithiol

Propane-1,3-dithiol is a key reagent in the direct synthesis of this compound. wikipedia.org This dithiol readily reacts with aldehydes and ketones to form 1,3-dithianes. wikipedia.org The reaction of propane-1,3-dithiol with formaldehyde (B43269), for instance, yields the parent 1,3-dithiane. wikipedia.org This compound is a cornerstone in the concept of "umpolung" or inverted polarity, where the normally electrophilic carbonyl carbon is transformed into a nucleophilic species upon deprotonation. wikipedia.org

While effective, the intense and unpleasant odor of propane-1,3-dithiol has prompted the development of odorless alternatives. wikipedia.org As mentioned previously, compounds like 3-(1,3-dithian-2-ylidene)pentane-2,4-dione serve as practical, non-thiolic equivalents of propane-1,3-dithiol for thioacetalization reactions. organic-chemistry.orgacs.orgorganic-chemistry.org

Advanced Synthetic Routes to Substituted this compound Analogues

Beyond the direct synthesis of the parent compound, significant research has been directed towards the synthesis of substituted this compound analogues. These advanced routes often leverage the reactivity of the 1,3-dithiane ring itself.

A notable example is the synthesis of structurally diverse symmetrical and unsymmetrical bis(indolyl)methanes using 1,3-dithiane as a methylene source in a one-pot sequential reaction. researchgate.netresearchgate.netacs.org This methodology has been successfully applied to the synthesis of important biological molecules. researchgate.netresearchgate.net The dianion derived from 2-(1,3-dithian-2-yl)indole has proven to be a versatile building block in the synthesis of various alkaloids. uwindsor.ca

Furthermore, the synthesis of deuterated analogues such as This compound-d (B26194) and This compound-d2 (B26193) has been reported, which are valuable compounds for use in organic synthesis and mechanistic studies. cymitquimica.comscbt.com

The development of synthetic methods for complex molecules containing the this compound core continues to be an active area of research, driven by the broad utility of this structural motif in organic synthesis.

Synthesis of Deuterated this compound (e.g., this compound-d, this compound-d2)

A common strategy for introducing deuterium (B1214612) at the C2 position of a 1,3-dithiane involves the deprotonation of the acidic C-H bond at this position using a strong base, followed by quenching with a deuterium source. For instance, the preparation of 2-deutero-2-phenyl-1,3-dithiane has been reported, which can serve as a model for the deuteration of similar structures. umanitoba.ca

A plausible synthetic route to this compound-d2 would involve the following steps:

Deprotonation of this compound with a strong base, such as n-butyllithium, to generate the corresponding carbanion.

Quenching the resulting anion with a suitable deuterium source, like deuterium oxide (D₂O) or a deuterated solvent, to introduce the deuterium atoms.

The commercially available deuterated isotopologues, this compound-d and this compound-d2, are listed by several chemical suppliers, indicating that established synthetic protocols exist. scbt.comlgcstandards.comcymitquimica.com

Table 1: Commercially Available Deuterated this compound Isotopologues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound-d | 31401-53-3 | C₉H₁₅DS₄ | 253.49 |

| This compound-d2 | 105479-87-6 | C₉H₁₄D₂S₄ | 254.50 |

Preparation of Functionalized 1,3-Dithianes as Precursors

The synthesis of this compound often proceeds through the use of functionalized 1,3-dithiane precursors. 1,3-Dithianes are versatile building blocks in organic synthesis, frequently employed as protecting groups for carbonyl compounds and as acyl anion equivalents. organic-chemistry.org

The general preparation of 1,3-dithianes involves the reaction of a carbonyl compound with 1,3-propanedithiol (B87085) in the presence of a Brønsted or Lewis acid catalyst. researchgate.net A variety of catalysts can be employed for this thioacetalization, including yttrium triflate, tungstophosphoric acid, and iodine. researchgate.net The choice of catalyst can influence the chemoselectivity of the reaction, allowing for the protection of aldehydes in the presence of ketones. researchgate.net

For the synthesis of more complex dithiane structures, functionalized precursors are essential. For example, 2-acyl-1,3-dithianes can be prepared and subsequently used in further synthetic transformations. organic-chemistry.org The alkylation of 2-lithio-1,3-dithianes with various electrophiles, such as arenesulfonates of primary alcohols, provides a route to 2-alkylated dithianes in high yields. These functionalized dithianes can then serve as key intermediates in the construction of more elaborate molecules.

The synthesis of polymer-supported 2-monosubstituted 1,3-dithianes has also been explored, allowing for their use in solid-phase synthesis. organic-chemistry.org This approach facilitates the purification of products by simple filtration.

Table 2: Selected Catalysts for the Synthesis of 1,3-Dithianes from Carbonyl Compounds

| Catalyst | Reaction Conditions | Reference |

| Yttrium triflate | Catalytic amount | researchgate.net |

| Tungstophosphoric acid | Solvent-free | researchgate.net |

| Iodine | Catalytic amount | researchgate.net |

| Hafnium trifluoromethanesulfonate | Mild conditions | researchgate.net |

| Iron catalyst with 2-chloro-1,3-dithiane | Mild conditions | researchgate.net |

Aerobic Oxidation Strategies for Dithioacetals and Dithianes

The oxidation of dithioacetals and dithianes is a fundamental transformation, often employed for the deprotection of the carbonyl group. Aerobic oxidation, utilizing molecular oxygen as the oxidant, represents an environmentally benign approach.

Studies on the aerobic oxidation of lithiated 1,3-dithianes have shown that these species are highly reactive towards oxygen. lgcstandards.com The exposure of 2-lithio-1,3-dithianes to air can lead to autooxidative condensation reactions, forming novel products. lgcstandards.com The specific products formed can depend on the substituents on the dithiane ring. For instance, the aerobic oxidation of lithiated benzaldehyde (B42025) dithioacetals can yield α-sulfide ketones and orthothioesters. lgcstandards.comresearchgate.net

The mechanism of aerobic oxidation can be complex. In some cases, it is proposed to proceed through the formation of a thioester intermediate. researchgate.net The steric bulk of the substituents can significantly influence the reaction outcome; for example, bulky groups may prevent further condensation reactions. researchgate.net

Besides direct aerobic oxidation, photochemical methods have also been investigated for the conversion of 1,3-dithianes to carbonyl compounds. This approach often involves the generation of a dithianyl radical cation intermediate in the presence of oxygen.

Table 3: Products from Aerobic Oxidation of Lithiated Dithioacetals and Dithianes

| Substrate | Product(s) | Observations | Reference |

| Lithiated benzaldehyde dithioacetals | α-Sulfide ketones, Orthothioesters | Analogous to 2-aryl-2-lithio-1,3-dithiane oxidation | lgcstandards.comresearchgate.net |

| Lithiated n-butylthiol dithioacetal | α-Sulfide ketone (97% yield), Orthothioester (72% yield) | Excellent yields observed | lgcstandards.comresearchgate.net |

| Lithiated tert-butylthiol dithioacetal | Thioester (62% yield) | Steric hindrance likely prevents further condensation | researchgate.net |

| 2-Alkyl-2-lithio-1,3-dithianes | 1,2-Diketone derivatives (dithiane protected) | Reaction likely proceeds through a thioester intermediate | researchgate.net |

Mechanistic Investigations of Reactions Involving Bis 1,3 Dithian 2 Yl Methane

Role in Umpolung Chemistry and Acyl Anion Equivalents

The concept of "Umpolung," or polarity inversion, introduced by Corey and Seebach, describes the temporary reversal of the normal reactivity pattern of a functional group. uwindsor.cascribd.com In typical carbonyl chemistry, the carbonyl carbon is an electrophile. However, by converting a carbonyl compound into a 1,3-dithiane (B146892) derivative, the corresponding carbon atom can be deprotonated to become a potent nucleophile, effectively acting as a masked acyl anion. organic-chemistry.orgresearchgate.net

Bis(1,3-dithian-2-yl)methane is a prime candidate for Umpolung strategies. The central methylene (B1212753) protons (C-H bonds) are positioned between two 1,3-dithiane rings. This unique structure allows for double deprotonation to form a dianion, which can serve as a synthetic equivalent for a methylene dianion or a formaldehyde (B43269) dianion, enabling the introduction of a methylene unit between two electrophiles. uwindsor.ca

The efficacy of 1,3-dithianes in Umpolung chemistry stems from the ability of the sulfur atoms to stabilize an adjacent carbanion. The protons at the C-2 position of a 1,3-dithiane are weakly acidic (pKa ≈ 30-31), allowing for deprotonation by strong bases like n-butyllithium. scribd.comorganic-chemistry.org In this compound, the protons of the central methylene bridge are even more acidic due to the inductive effect of four adjacent sulfur atoms.

The stabilization of the resulting carbanion is attributed to several factors:

Polarizability: Sulfur is significantly more polarizable than carbon or oxygen, which helps to delocalize the negative charge. organic-chemistry.orgtuni.fi

Inductive Effect: The electronegative sulfur atoms withdraw electron density from the adjacent carbon, stabilizing the negative charge.

Negative Hyperconjugation: This is considered a dominant stabilizing factor. tuni.fi It involves the delocalization of the electron pair from the carbanion's p-orbital into the antibonding (σ*) orbitals of the adjacent carbon-sulfur bonds. This interaction is most effective when the carbanion's lone pair is oriented antiperiplanar to a C-S bond. tuni.fi

Historically, the involvement of sulfur's vacant 3d-orbitals in stabilizing the carbanion through d-p π-bonding was proposed, but modern computational studies suggest this contribution is minimal. uwindsor.caorganic-chemistry.orgtuni.fi

The formation of 2-metallo-1,3-dithiane derivatives is typically achieved by treating the dithiane with a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 to -30 °C). organic-chemistry.orgthieme-connect.com For this compound, two equivalents of base would be used to generate the dilithio species.

These lithiated dithianes are highly nucleophilic and react with a wide array of electrophiles in carbon-carbon bond-forming reactions. uwindsor.cathieme-connect.com Common electrophiles include:

Alkyl halides (e.g., iodomethane, benzyl (B1604629) halides). organic-chemistry.orgbeilstein-journals.org

Epoxides, which undergo ring-opening to form β-hydroxy dithianes. scribd.comthieme-connect.com

Aldehydes and ketones, yielding α-hydroxyalkyl dithianes. scribd.com

Carboxylic acid derivatives. uwindsor.ca

The reaction of a 2-substituted-2-lithio-1,3-dithiane with a 1,2-disubstituted epoxide, a traditionally challenging coupling, has been shown to be effective at room temperature when using specific metallation conditions, such as a BuLi/HMPA system. thieme-connect.com This demonstrates that the reactivity of the lithiated intermediate can be tuned by the choice of solvent and additives. thieme-connect.com After reaction with an electrophile, the dithiane group can be hydrolyzed back to a carbonyl group using reagents like mercury(II) salts, or it can be removed entirely via reduction. uwindsor.ca

Carbanion Stabilization in 1,3-Dithianes

Reaction Kinetics and Thermodynamics in Dithiane-Mediated Processes

The course of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org In kinetically controlled reactions, the product that forms fastest predominates, while in thermodynamically controlled reactions, the most stable product is favored. wikipedia.org These principles are relevant in dithiane chemistry, particularly in deprotonation and subsequent alkylation steps.

For instance, the deprotonation of a substituted dithiane can sometimes lead to different lithiated intermediates, and the reaction conditions (temperature, solvent, time) will dictate the outcome. wikipedia.org Low temperatures and short reaction times favor the kinetic product, which forms via the transition state with the lowest activation energy. wikipedia.org Conversely, higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the most stable thermodynamic product. wikipedia.org

Studies on the reversible addition of thiols to Michael acceptors show that the fragmentation (retro-Michael reaction) is often the rate-determining step in dynamic covalent exchange processes. acs.org The kinetics of intramolecular thiol-ene cyclizations are also heavily influenced by reaction conditions. At low temperatures (kinetic control), 7-endo products may be favored, while at higher temperatures (thermodynamic control), the more stable 6-exo products often dominate. mdpi.com While specific kinetic and thermodynamic data for this compound are not widely published, the principles derived from related systems provide a framework for predicting and controlling its reactivity.

Stereoelectronic Effects in Dithiane-Derived Intermediates

Stereoelectronic effects, which pertain to the influence of orbital alignment on molecular geometry and reactivity, are critical in understanding dithiane chemistry. tuni.fi The stability of the 2-dithianyl carbanion is highly dependent on the conformation of the six-membered ring.

The chair conformation of the 1,3-dithiane ring places the C-2 protons in either axial or equatorial positions. Deprotonation preferentially occurs at the equatorial position, as this allows the resulting carbanionic orbital to achieve better overlap with the σ* orbitals of the two adjacent C-S bonds (negative hyperconjugation), leading to greater stabilization. tuni.fi This conformational preference can influence the stereochemical outcome of subsequent reactions. The stability of lithiated dithianes is also contrasted with their 1,4-dithiane (B1222100) counterparts, where the geometry can favor fragmentation pathways. beilstein-journals.org

Computational Chemistry and Spectroscopic Analysis for Mechanistic Elucidation

Modern computational and spectroscopic techniques are indispensable for probing the intricate details of reaction mechanisms that are difficult to observe directly.

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, stability, and reactivity of molecules like this compound. mdpi.commdpi.com DFT calculations can provide valuable quantitative data and qualitative insights.

Molecular Geometry and Energies: DFT can be used to optimize the geometry of reactants, intermediates, transition states, and products, providing information on bond lengths, angles, and conformational preferences. mdpi.com This is useful for studying the chair conformation of the dithiane rings and the transition states of their reactions.

Electronic Properties: Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps predict reactivity. A small HOMO-LUMO gap generally indicates higher reactivity. mdpi.comnih.gov

Charge Distribution: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. mdpi.commdpi.com For a lithiated dithiane, the MEP would show a high concentration of negative charge around the carbanionic center.

Reaction Pathways: DFT calculations can map the entire energy profile of a reaction, helping to determine activation energies and confirm proposed mechanisms. acs.org For example, DFT studies on benzyl anions with electron-withdrawing groups have predicted the relative stabilities of singlet and triplet states, which has implications for their reactivity. researchgate.net

The table below presents representative data from a DFT study on a peptoid synthesized using a dithiane derivative, illustrating the types of electronic properties that can be calculated.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Peptoid 5a | -6.84 | -1.29 | 5.55 | 2.89 |

| Peptoid 5b | -6.73 | -1.39 | 5.34 | 5.67 |

| Peptoid 5c | -6.42 | -1.72 | 4.70 | 5.15 |

| Peptoid 5d | -6.83 | -1.42 | 5.41 | 5.73 |

Data adapted from a DFT study on peptoids synthesized from 1,4-dithiane-2,5-diol, illustrating typical calculated values. mdpi.com

Spectroscopic methods, particularly variable-temperature NMR, are also crucial for studying dynamic processes like the conformational changes in dithiane-containing molecules, such as porphyrins with meso-dithianyl substituents. researchgate.net

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Distributions

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of the charge distribution within a molecule. It is calculated to visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This mapping helps in predicting the sites for intermolecular interactions, particularly electrophilic and nucleophilic attacks.

In the case of this compound, the MEP surface would be characterized by several key features. The regions around the sulfur atoms of the dithiane rings are expected to exhibit a negative electrostatic potential due to the presence of lone pairs of electrons on the sulfur atoms. These areas are therefore susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methylene bridge and the dithiane rings would display a positive electrostatic potential, making them potential sites for nucleophilic interaction.

The MEP surface provides a visual representation of the charge distribution, with different colors indicating varying levels of electrostatic potential. Typically, red and yellow denote regions of negative potential (electron-rich), while blue and green represent areas of positive potential (electron-poor). For this compound, the MEP would likely show a concentration of negative potential around the sulfur atoms, highlighting their nucleophilic character.

Predicted MEP Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Sulfur Atoms (Thioether) | Negative (Electron-rich) | Susceptible to electrophilic attack, coordination with metal ions. |

| Methylene Bridge (CH2) | Slightly Positive | Potential for weak interactions with nucleophiles. |

| Ring Carbon Atoms | Relatively Neutral | Less reactive compared to heteroatoms. |

| Ring Hydrogen Atoms | Positive (Electron-poor) | Potential sites for weak hydrogen bonding. |

Frontier Molecular Orbital (FMO) Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are critical in determining the nature and feasibility of a chemical reaction.

The HOMO is the orbital with the highest energy that is occupied by electrons and acts as an electron donor. The LUMO is the orbital with the lowest energy that is unoccupied and can act as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms of the 1,3-dithiane rings. This is due to the high-energy lone pair electrons of the sulfur atoms, making these sites the most nucleophilic and prone to oxidation. The LUMO, on the other hand, would likely be distributed over the C-S bonds and the methylene bridge, representing the regions where an incoming electron would be accommodated.

The interaction of this compound with an electrophile would involve the transfer of electron density from its HOMO to the LUMO of the electrophile. Conversely, in a reaction with a nucleophile, electron density would be transferred from the HOMO of the nucleophile to the LUMO of this compound.

Predicted FMO Characteristics for this compound

| Orbital | Predicted Localization | Role in Reactions |

|---|---|---|

| HOMO | Primarily on the sulfur atoms of the dithiane rings. | Electron donation in reactions with electrophiles. |

| LUMO | Distributed over the C-S bonds and the central methylene bridge. | Electron acceptance in reactions with nucleophiles. |

| HOMO-LUMO Gap | Moderate to large, indicating reasonable stability. | Determines the energy required for electronic excitation and overall reactivity. |

Applications of Bis 1,3 Dithian 2 Yl Methane in Complex Molecule Synthesis

C-C Bond Formation Strategies

The versatility of bis(1,3-dithian-2-yl)methane is showcased in various carbon-carbon bond-forming reactions. These strategies are fundamental to modern organic synthesis, allowing for the assembly of intricate carbon skeletons from simpler precursors.

A cornerstone of dithiane chemistry is the alkylation of its lithiated form, a process central to the Corey-Seebach reaction. organic-chemistry.orgwikipedia.org The protons on the carbon atom between the two sulfur atoms of the dithiane rings are acidic enough to be removed by a strong base, typically n-butyllithium, to form a nucleophilic carbanion. organic-chemistry.orgstackexchange.com This lithiated dithiane acts as an acyl anion equivalent, a powerful tool for forming new C-C bonds. researchgate.net

The resulting nucleophile can react with a wide array of electrophiles, including:

Alkyl halides wikipedia.orgsynarchive.com

Epoxides wikipedia.orgsynarchive.com

Aldehydes and ketones organic-chemistry.orgwikipedia.org

Acyl halides wikipedia.orgjk-sci.com

This reaction is highly effective for creating α-hydroxy ketones and 1,2-diketones, which are challenging to synthesize via conventional methods like the aldol (B89426) reaction. wikipedia.orgjk-sci.com The reaction of lithiated dithianes with arenesulfonates also provides a pathway to dithioacetals that can be subsequently converted to ketones. wikipedia.org

The general scheme for the alkylation of a lithiated dithiane is as follows:

Formation of the dithiane from an aldehyde using 1,3-propanedithiol (B87085). wikipedia.org

Deprotonation with a strong base like n-butyllithium to generate the lithiated dithiane. wikipedia.orgstackexchange.com

Reaction with an electrophile to form the 2-alkyl-1,3-dithiane. wikipedia.org

Hydrolysis of the dithioacetal, often using mercury(II) oxide, to yield the final ketone. wikipedia.org

| Electrophile Type | Product Type | Reference |

|---|---|---|

| Alkyl Halides | Ketones | wikipedia.orgsynarchive.com |

| Epoxides | β-Hydroxy Ketones | wikipedia.org |

| Aldehydes/Ketones | α-Hydroxy Ketones | organic-chemistry.orgwikipedia.org |

| Acyl Halides | 1,2-Diketones | wikipedia.orgjk-sci.com |

| Iminium Salts | α-Amino Ketones | wikipedia.orgjk-sci.com |

Dithiane derivatives are valuable in constructing cyclic systems. Ring-closing metathesis (RCM) reactions can be facilitated by the presence of a dithiane motif. researchgate.net This strategy allows for the synthesis of macrocyclic compounds. For instance, long-chain terminal diolefins containing a dithiane can undergo cyclization using a sulfur-compatible metathesis catalyst to form macrocyclic E-cycloalkenes. These can then be hydrogenated, also with a sulfur-compatible catalyst. researchgate.net

Furthermore, dithiane derivatives can participate in cycloaddition reactions. For example, symmetrical 1,4-dithianes have been shown to react in [4+2] cycloadditions with highly reactive dienophiles. beilstein-journals.org

The Peterson olefination is a chemical reaction that utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.org A key advantage of this reaction is the ability to form either cis- or trans-alkenes from the same intermediate β-hydroxysilane by choosing either acidic or basic elimination conditions. wikipedia.org

The synthesis of 2,2-bis(trimethylsilyl)-1,3-dithiane has been achieved in a single step from 1,3-dithiane (B146892) and can be used in Peterson olefinations. researchgate.net This bench-stable reagent generates ketene (B1206846) dithioacetals, which are versatile intermediates in organic synthesis. researchgate.net The reaction can be promoted by either TMSOK/Bu4NCl or fluoride (B91410) ions to form the α-silyl carbanion. researchgate.net These reactions have been successfully applied to a range of aromatic, heteroaromatic, and aliphatic aldehydes and ketones. researchgate.net

| Reactant 1 | Reactant 2 | Key Reagent/Condition | Product | Reference |

|---|---|---|---|---|

| α-Silyl Carbanion (from silylated dithiane) | Aldehyde or Ketone | Acidic workup | Alkene (often trans) | wikipedia.org |

| α-Silyl Carbanion (from silylated dithiane) | Aldehyde or Ketone | Basic workup | Alkene (often cis) | wikipedia.org |

| 2,2-bis(trimethylsilyl)-1,3-dithiane | Aldehyde or Ketone | TMSOK/Bu4NCl or F- | Ketene dithioacetal | researchgate.net |

Cyclization Reactions Utilizing Dithiane Derivatives

Total Synthesis of Natural Products

The unique reactivity of dithiane-based compounds has made them indispensable tools in the total synthesis of complex natural products. researchgate.netnih.gov They serve as "linchpin" fragments, allowing for the convergent assembly of elaborate molecular structures. researchgate.net

The synthesis of erinapyrones, a class of natural products, has been accomplished using dithiane-based strategies. For instance, the enantioselective synthesis of (-)-erinapyrone B was achieved in seven steps. researchgate.net A key step in related syntheses involves the Smith three-component dithiane linchpin coupling strategy, which allows for the flexible construction of dihydropyranone cores. researchgate.net By altering the order of epoxide addition in this linchpin coupling, different dihydropyranones can be prepared from the same starting materials, showcasing the versatility of this approach. researchgate.net

The concept of "dithiane scaffolding" is a powerful strategy in multi-step synthesis. beilstein-journals.org Here, the dithiane unit is incorporated early in a synthetic sequence to facilitate the construction of the carbon framework. After the key C-C bonds are formed around this scaffold, the dithiane can be selectively removed (hydrolyzed to a carbonyl) or modified (reduced to a methylene (B1212753) group), revealing the final target structure. beilstein-journals.orgresearchgate.net This approach has been instrumental in the efficient total syntheses of a variety of complex natural products. beilstein-journals.orgresearchgate.net

For example, in the synthesis of certain alkaloids, the dianion derived from 2-(1,3-dithian-2-yl)indole is a key intermediate. This dianion can react with various electrophiles, such as allylic amino nitriles or α,β-unsaturated lactams, through a conjugate addition to construct the core ring systems of these complex molecules. uwindsor.ca This methodology has been successfully applied to the synthesis of strychnos alkaloids like 20-epidasycarpidone and 20-epiuleine. uwindsor.ca

Synthesis of Bis(indolyl)methanes (BIMs) and Related Structures

Bis(indolyl)methanes (BIMs) are a significant class of heterocyclic compounds that have garnered considerable attention due to their prevalence in natural products and their wide array of biological activities. The compound this compound serves as a valuable precursor in the synthesis of these complex indole (B1671886) derivatives.

One-Pot Sequential Synthesis Approaches

A straightforward and efficient method for the synthesis of structurally diverse symmetrical and unsymmetrical 3,3'- and 2,3'-bis(indolyl)methanes has been developed utilizing 1,3-dithiane as a methylene source in a one-pot sequential reaction. nih.govmasterorganicchemistry.comresearchgate.net This approach has been successfully employed for the synthesis of important Aryl hydrocarbon Receptor (AhR) agonists like indolo[3,2-b]carbazole (B1211750) (ICZ) and malassezin with high efficiency. nih.gov The versatility of this protocol allows for the formation of various BIM derivatives by reacting different indole substrates. researchgate.netresearchgate.net

Catalyst-Mediated Synthesis of BIMs

The synthesis of bis(indolyl)methanes is often facilitated by the use of various catalysts to promote the condensation reaction between indoles and a carbonyl equivalent. While many methods employ aldehydes or ketones directly, the underlying principle of activating a methylene source is applicable to pathways involving this compound. A range of catalysts have been explored for BIM synthesis, including Lewis acids, protic acids, and heterogeneous catalysts. mdpi.comorientjchem.org

For instance, catalysts such as Yb(OTf)₃ and Sc(OTf)₃ have been shown to be effective in the direct synthesis of bisindoles from indoles and aldehydes. nih.gov Similarly, α-chymotrypsin has been utilized as a biocatalyst in a green synthesis approach. mdpi.com The development of catalyst-free methods, often under solvent-free conditions or using microwave irradiation, has also been an area of active research, aiming for more environmentally benign synthetic routes. koreascience.krjchemlett.com The choice of catalyst can influence the reaction conditions, yields, and selectivity for either symmetrical or unsymmetrical BIMs. orientjchem.orgsciensage.info

Table 1: Selected Catalysts for the Synthesis of Bis(indolyl)methanes

| Catalyst | Reaction Conditions | Reference |

| Yb(OTf)₃ | Ambient temperature, ACN | nih.gov |

| Sc(OTf)₃ | Ambient temperature, ACN | nih.gov |

| α-Chymotrypsin | 50 °C, Water/Ethanol | mdpi.com |

| 1,3-Dibromo-5,5-dimethylhydantoin | Solvent-free | koreascience.kr |

| p-Toluenesulfonic acid | Room temperature, CH₃CN | sciensage.info |

Advanced Functionalization of Indole Derivatives

The use of this compound and its derivatives opens avenues for the advanced functionalization of indoles beyond the simple formation of the BIM scaffold. The dithiane moiety can be seen as a latent functional group that can be manipulated post-synthesis of the core BIM structure. This allows for the introduction of further complexity and diversity into the final molecules.

For example, after the formation of a bis(indolyl)methane structure where the methylene bridge originates from this compound, the dithiane groups can be selectively removed or transformed. This sequential functionalization provides a strategic advantage in the synthesis of complex natural products and medicinally important compounds. nih.govbeilstein-journals.org The ability to introduce various substituents onto the indole rings either before or after the coupling reaction, combined with the latent reactivity of the dithiane group, provides a powerful toolkit for creating libraries of novel indole derivatives. nih.govacs.org

Masked Methylene and Carbonyl Equivalents in Synthetic Pathways

This compound is a versatile reagent in organic synthesis, primarily serving as a masked equivalent of a methylene group or a carbonyl group. mdpi.combeilstein-journals.orgresearchgate.netresearchgate.net This dual reactivity allows for its application in a variety of synthetic transformations, providing a way to introduce these fundamental building blocks under conditions where they might otherwise be unstable or reactive.

Transformation into Methyl or Methylene Groups via Desulfurization

One of the key applications of the dithiane moiety is its ability to be converted into a methylene group through desulfurization. masterorganicchemistry.comthieme-connect.de This transformation is typically achieved using reducing agents, with Raney Nickel being a classic and widely used reagent for this purpose. masterorganicchemistry.comcdnsciencepub.com The process involves the hydrogenolysis of the carbon-sulfur bonds, effectively replacing them with carbon-hydrogen bonds to yield a methylene bridge. masterorganicchemistry.comresearchgate.net

This desulfurization step is a crucial part of a two-step process for the reduction of a carbonyl group to a methylene group. First, the carbonyl is protected as a dithioacetal, and then the dithioacetal is reduced. This method serves as an alternative to other reduction methods like the Wolff-Kishner or Clemmensen reductions, especially when dealing with substrates that are sensitive to the harsh acidic or basic conditions of those reactions. masterorganicchemistry.com

Table 2: Common Reagents for Desulfurization of Dithianes

| Reagent | Description | Reference |

| Raney Nickel | An alloy of aluminum and nickel, activated by leaching with NaOH. It contains adsorbed hydrogen gas. | masterorganicchemistry.com |

Carbonyl Protection and Deprotection Strategies

The 1,3-dithiane group is a robust protecting group for carbonyl compounds such as aldehydes and ketones. mdpi.combeilstein-journals.orgorganic-chemistry.org The formation of the dithioacetal from a carbonyl compound and 1,3-propanedithiol is typically catalyzed by a Lewis or Brønsted acid. organic-chemistry.org This protection strategy is valuable in multistep syntheses where the carbonyl group needs to be preserved while other parts of the molecule undergo reactions with nucleophiles or under basic conditions. mdpi.com

The regeneration of the carbonyl group, or deprotection, from the dithiane is a critical step. A variety of methods have been developed to achieve this transformation, often involving oxidative cleavage of the C-S bonds. nih.govresearchgate.nettandfonline.com Reagents such as mercury(II) salts were traditionally used, but due to their toxicity, milder and more environmentally friendly methods have been sought. mdpi.com Modern methods include the use of hypervalent iodine reagents, photochemical methods, and various metal-based or metal-free oxidative systems. nih.govresearchgate.netchemrxiv.org The choice of deprotection method depends on the sensitivity of the substrate and the other functional groups present in the molecule. chemrxiv.org

Table 3: Selected Reagents for Deprotection of 1,3-Dithianes

| Reagent/Method | Conditions | Reference |

| TMSCl / NaI | Acetonitrile, room temperature | chemrxiv.org |

| Photochemical Deprotection | Sensitizer (e.g., thiapyrylium), light, oxygen | nih.govresearchgate.net |

| o-Iodoxybenzoic acid (IBX) | β-Cyclodextrin, water, room temperature | organic-chemistry.org |

| Copper(II) Salts | Solvent-free | researchgate.net |

Development of Novel Reagents and Catalysts from this compound

The core structure of this compound and its derivatives serves as a versatile platform for the development of specialized reagents and catalysts. These developments leverage the unique electronic and steric properties conferred by the dithiane moieties.

Synthesis of 2,2-Bis(trimethylsilyl)-1,3-dithiane

A key derivative, 2,2-bis(trimethylsilyl)-1,3-dithiane, is a stable reagent that can be synthesized directly from 1,3-dithiane in a one-step process with excellent yields. researchgate.net This method provides a significant advantage over multi-step procedures. An alternative and widely used method involves the alkylation of 2-lithio-1,3-dithiane with chlorotrimethylsilane (B32843). Current time information in Bangalore, IN.

The synthesis can be achieved by treating 1,3-dithiane with n-butyllithium in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures to generate the 2-lithio-1,3-dithiane anion. This is followed by the addition of two equivalents of chlorotrimethylsilane to yield the desired 2,2-bis(trimethylsilyl)-1,3-dithiane.

This reagent is particularly useful in Peterson olefinations, where it reacts with aldehydes and ketones to form ketene dithioacetals. researchgate.netacs.org These intermediates are valuable in organic synthesis for the construction of complex molecules. researchgate.net The reaction is typically promoted by a fluoride ion source or a base like potassium trimethylsilyloxide (TMSOK) to facilitate the formation of the requisite α-silyl carbanion. researchgate.net

| Synthesis Method | Starting Material | Reagents | Product | Key Features |

| Direct Silylation | 1,3-Dithiane | 1. n-Butyllithium 2. Chlorotrimethylsilane | 2,2-Bis(trimethylsilyl)-1,3-dithiane | One-step, excellent yield. researchgate.net |

| Alkylation | 2-Lithio-1,3-dithiane | Chlorotrimethylsilane | 2,2-Bis(trimethylsilyl)-1,3-dithiane | Common and effective method. Current time information in Bangalore, IN. |

Use of 2-Chloro-1,3-dithiane (B1253039) in Carbon Nucleophile Reactions

2-Chloro-1,3-dithiane is a reactive electrophile that readily engages in substitution reactions with a variety of carbon nucleophiles. It serves as a convenient, odorless equivalent of 1,3-propanedithiol for dithioacetalization reactions. beilstein-journals.org

The synthesis of 2-chloro-1,3-dithiane itself is straightforward, typically achieved by the chlorination of 1,3-dithiane using N-chlorosuccinimide (NCS) in a solvent like benzene. nih.gov This in-situ generated reagent can then be reacted with electron-rich aromatic compounds, such as phenols, to introduce a protected formyl group onto the aromatic ring via electrophilic aromatic substitution. nih.gov

Furthermore, 2-chloro-1,3-dithiane participates in transition-metal-catalyzed reactions. For instance, in an alcohol-mediated process, it reacts with unactivated alkynes to afford Markovnikov-selective 1,3-dithianes in high yields. beilstein-journals.org This reaction demonstrates high regioselectivity and tolerance for various functional groups on the alkyne. beilstein-journals.org Iron catalysts have also been employed to facilitate the dithioacetalization of aldehydes using 2-chloro-1,3-dithiane under mild conditions. researchgate.net

The oxidized derivative, 2-chloro-1,3-dithiane-1,3-dioxide, also exhibits unique reactivity. When metalated and reacted with trialkylboranes, it undergoes a migration of an alkyl group from boron to the carbon, displacing the chloride to ultimately yield carboxylic acids after an oxidative workup. beilstein-journals.org

| Nucleophile Type | Reaction Conditions | Product Type | Significance |

| Phenols | Benzene, 20-30 °C | 2-(1,3-Dithianyl)phenols | Ortho-formylation of phenols. nih.gov |

| Alkynes | Alcohol, MsOH, 50 °C | 2-Alkyl-1,3-dithianes | Markovnikov-selective dithioacetalization. beilstein-journals.org |

| Aldehydes | Iron catalyst | 1,3-Dithianes | Catalytic and efficient dithioacetalization. researchgate.net |

| Trialkylboranes (with dioxide form) | 1. Metalation 2. Oxidation | Carboxylic Acids | Carbon chain homologation. beilstein-journals.org |

Regioselective Synthesis and Diversification

The structural framework of this compound derivatives enables their use in highly regioselective reactions, allowing for the precise construction and diversification of complex molecular architectures.

Pyrazole (B372694) Synthesis via Cycloaddition Reactions

Derivatives of 1,3-dithiane have emerged as valuable building blocks in the synthesis of substituted pyrazoles, often through cycloaddition pathways. A notable example is the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones. researchgate.net This reaction proceeds with high regioselectivity to furnish 1,4,5-trisubstituted pyrazoles, where the dithiane moiety is positioned at the 5-position of the pyrazole ring. researchgate.net

Another strategy involves the use of β-carbonyl 1,3-dithianes. An iron-catalyzed aminolysis of these substrates with hydrazine (B178648) hydrate (B1144303) leads directly to the formation of 3,4-disubstituted pyrazoles in good yields. nih.gov Additionally, 1,4-dithiane-2,5-diol, a dimeric form of mercaptoacetaldehyde, serves as a key precursor for synthesizing 1-aryl-3-CF3-pyrazoles. rsc.orgrsc.org This process involves a (3+3) cycloaddition with a nitrile imine precursor, followed by a spontaneous ring contraction. rsc.org

The transient species 2-diazo-1,3-dithiane, generated from the diazo transfer reaction of 2-(trimethylsilyl)-1,3-dithiane, presents another potential avenue for pyrazole synthesis through its carbenic reactivity in cycloaddition reactions.

| Dithiane Precursor | Reaction Partner | Reaction Type | Resulting Pyrazole |

| 2-Alkynyl-1,3-dithianes | Sydnones | [3+2] Cycloaddition | 1,4,5-Trisubstituted Pyrazoles. researchgate.net |

| β-Carbonyl 1,3-dithianes | Hydrazine Hydrate | Iron-catalyzed Aminolysis/Cyclization | 3,4-Disubstituted Pyrazoles. nih.gov |

| 1,4-Dithiane-2,5-diol | Nitrile Imine Precursors | (3+3) Cycloaddition/Ring Contraction | 1-Aryl-3-CF3-pyrazoles. rsc.orgrsc.org |

Stereoselective Synthesis of Allylic Alcohols

Chiral 1,3-dithiane derivatives are instrumental in the stereoselective synthesis of allylic alcohols and related structures. The reaction of 2-lithio-1,3-dithiane derivatives with epoxides is a well-established method for producing chiral β-hydroxycarbonyl compound surrogates, which are closely related to allylic alcohols. uwindsor.camdpi.com This reaction proceeds via a nucleophilic ring-opening of the epoxide at the less sterically hindered carbon, creating a new stereocenter with predictable stereochemistry. uwindsor.ca

For example, the addition of 2-lithio-1,3-dithiane to vinyl epoxides occurs with high chemoselectivity, demonstrating the utility of this approach in complex molecule synthesis. uwindsor.ca Furthermore, the dynamic kinetic resolution (DKR) of cyclic allylic alcohols containing a dithiane moiety has been reported. mdpi.com This process combines enzymatic acylation with a metal-catalyzed racemization of the slower-reacting enantiomer, allowing for the synthesis of enantiopure allylic esters which can be converted to the corresponding alcohols. mdpi.com

The Corey-Seebach reaction, which utilizes 2-lithio-1,3-dithianes as acyl anion equivalents, is a cornerstone for creating α-hydroxy ketones from aldehydes and ketones. dnrcollege.orgmdpi.com These products can be further elaborated into allylic alcohols. The stereoselectivity of these additions is often high, controlled by the existing stereocenters in the dithiane auxiliary or the electrophile. uwindsor.ca

| Dithiane Reagent/Substrate | Electrophile/Reaction Type | Key Outcome | Significance in Synthesis |

| 2-Lithio-1,3-dithiane derivatives | Epoxides | Chiral β-hydroxy dithianes | Access to enantiomerically pure masked β-hydroxycarbonyl compounds. uwindsor.camdpi.com |

| Cyclic allylic alcohols with dithiane moiety | Dynamic Kinetic Resolution (DKR) | Enantiopure allylic esters | Efficient production of chiral building blocks. mdpi.com |

| Chiral 2-lithio-1,3-dithiane derivatives | Aldehydes/Ketones | Diastereoselective addition products | Formation of α-hydroxy ketones as precursors to allylic alcohols. dnrcollege.orgmdpi.com |

Future Directions and Emerging Research Avenues

Green Chemistry and Sustainable Synthetic Methodologies for Dithianes

A significant push in modern organic synthesis is the development of environmentally benign methods, and the synthesis of dithianes is no exception. Traditional methods for preparing 1,3-dithianes often rely on Brønsted or Lewis acid catalysts, some of which can be harsh or environmentally problematic. organic-chemistry.org To address this, research is focused on creating greener alternatives.

Recent advancements include the use of water as a solvent, which is non-toxic, inexpensive, and safe. chemrevlett.com For instance, a Lewis acid-surfactant-combined copper bis(dodecyl sulfate) [Cu(DS)2] catalyst has been shown to be effective and reusable for thioacetalization in water at room temperature. organic-chemistry.org Other green approaches involve solvent-free conditions, often accelerated by microwave irradiation, which can lead to faster reaction times and higher yields. ijarsct.co.inresearchgate.net The use of recyclable catalysts, such as silica-based nano-hybrid catalysts and p-toluenesulfonic acid, further contributes to the sustainability of these reactions by simplifying purification and reducing waste. organic-chemistry.orgchemmethod.com

The development of these green methodologies aligns with the broader goals of sustainable chemistry, aiming to reduce the environmental impact of chemical processes without compromising efficiency. researchgate.netijnc.ir

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. The integration of flow chemistry with the synthesis of dithiane derivatives is an emerging area of research. This technology can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and molecules. For example, automated solid-phase synthesis has been successfully applied to the preparation of oligo(disulfide)s, a class of compounds related to dithianes. acs.org This approach allows for the rapid generation of libraries of compounds for screening in various applications. The development of flow-based methods for dithiane synthesis and modification will likely lead to more efficient and reproducible manufacturing processes for fine chemicals and pharmaceuticals derived from these scaffolds.

Novel Catalytic Systems for Dithiane Transformations

The development of new catalytic systems is crucial for expanding the synthetic utility of dithianes. While traditional methods often involve stoichiometric reagents, modern catalysis focuses on using small amounts of a catalyst to achieve high efficiency and selectivity.

Recent breakthroughs include the use of photocatalysis to generate carbanion equivalents from 1,3-dithianes under mild, base-free conditions. researchgate.netd-nb.info This approach, which can be combined with hydrogen atom transfer (HAT) catalysis, avoids the need for strong organometallic bases like n-butyllithium. researchgate.net Iron-catalyzed dithioacetalization using 2-chloro-1,3-dithiane (B1253039) provides a mild and efficient route to 1,3-dithianes. researchgate.net

Furthermore, organocatalysis has emerged as a powerful tool for stereoselective transformations involving dithianes. For example, cinchona-derived bifunctional catalysts have been used for the enantioselective conjugate addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, yielding chiral α-keto esters. rsc.org The development of novel photocatalysts, such as diazabenzacenaphthenium derivatives, is also expanding the possibilities for multi-electron transfer reactions involving dithiane-derived substrates. ims.ac.jp

Table of Catalysts for Dithiane Transformations:

| Catalyst Type | Example Catalyst | Application | Reference |

| Lewis Acid | Yttrium triflate, Hafnium trifluoromethanesulfonate (B1224126) | Thioacetalization | organic-chemistry.org |

| Solid Acid | Tungstophosphoric acid, Perchloric acid on silica (B1680970) gel | Thioacetalization | organic-chemistry.org |

| Photocatalyst | 3DPA2FBN | Base-free Corey-Seebach reaction | researchgate.net |

| Organocatalyst | Cinchona-derived bifunctional catalyst | Stereoselective conjugate addition | rsc.org |

| Iron Catalyst | Iron(III) chloride | Dithioacetalization | researchgate.net |

| Palladium Catalyst | Amphiphilic resin-dispersed palladium nanoparticles | Transfer hydrogenation | ims.ac.jp |

Application in Materials Science and Medicinal Chemistry

The unique structural and reactive properties of dithianes make them valuable building blocks in both materials science and medicinal chemistry.

In materials science , dithiane derivatives are being explored for the development of novel polymers and optical materials. The sulfur atoms in the dithiane ring can be incorporated into polymer backbones, leading to materials with interesting redox and optical properties. For example, the polymerization of 1,2-dithiane (B1220274) can produce poly(disulfide)s, which are of interest for applications in self-healing materials and drug delivery. acs.org The chemistry of 1,4-dithiins, which are related to dithianes, has been particularly well-studied for its applications in materials science. beilstein-journals.org

In medicinal chemistry , dithianes serve as important intermediates in the synthesis of biologically active molecules. They are often used as protecting groups for carbonyl compounds or as acyl anion equivalents in the construction of complex molecular architectures. beilstein-journals.org For instance, dithiane-containing intermediates have been used in the synthesis of FAAH inhibitors, which have potential as anti-inflammatory agents. ucl.ac.be The bis(indolyl)methane scaffold, which can be synthesized using dithiane as a methylene (B1212753) source, is found in many compounds with interesting biological activities. researchgate.netbohrium.com

Advanced Spectroscopic and Structural Characterization Techniques for Dithiane Derivatives

A thorough understanding of the three-dimensional structure and electronic properties of dithiane derivatives is essential for designing new catalysts and materials. Advanced spectroscopic and computational techniques play a critical role in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of dithiane-containing molecules in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms. uib.noorientjchem.org

X-ray crystallography allows for the precise determination of the solid-state structure of dithiane derivatives, providing valuable insights into bond lengths, bond angles, and intermolecular interactions. acs.org

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of these compounds, aiding in their identification and characterization. mdpi.com

Computational methods , such as Density Functional Theory (DFT), are increasingly used to complement experimental data. mdpi.com DFT calculations can predict stable conformations, electronic properties, and reaction pathways, providing a deeper understanding of the structure and reactivity of dithiane derivatives. mdpi.com These computational tools are particularly valuable for studying transient intermediates and for designing new molecules with desired properties.

Q & A

Q. What are the optimal synthetic routes for Bis(1,3-dithian-2-yl)methane, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling reactions using dithiane precursors. For example, diazotization of 2-(4-aminophenyl)-1,3-dithiane (as in ) with NOBF₄ in MeCN can yield structurally analogous compounds. Reaction conditions such as solvent polarity (e.g., acetonitrile vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthetic purification via column chromatography or recrystallization is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methylene bridge and dithiane ring structure. Infrared (IR) spectroscopy identifies sulfur-related vibrations (C–S stretching at ~650–750 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography resolves stereochemical ambiguities. For example, highlights ¹H-NMR and IR for validating electrografted dithiane derivatives .

Q. How does the electronic environment of the dithiane moiety influence the compound’s stability under oxidative conditions?

Methodological Answer: The electron-rich sulfur atoms in the 1,3-dithiane ring make the compound susceptible to oxidation. Stability can be assessed via cyclic voltammetry (CV) in aprotic solvents like MeCN, as demonstrated in for similar diazonium salts. Controlled oxidation experiments under inert atmospheres (e.g., N₂ or Ar) are advised to prevent degradation .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution behavior of this compound in cross-coupling reactions?

Methodological Answer: The dithiane ring acts as a masked carbonyl group, enabling umpolung reactivity. Mechanistic studies using deuterated analogs or isotopic labeling (e.g., ¹³C tracing) can elucidate intermediates. Computational studies (e.g., DFT at B3LYP/6-31G** level) model transition states, as seen in for methyl-substituted dithianes .

Q. How can computational methods like DFT be applied to study the electronic structure of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). These models explain regioselectivity in reactions, such as electrophilic attacks on sulfur atoms. demonstrates this approach for methyl-1,3-dithiane derivatives .

Q. What strategies resolve contradictions in reported reactivity data of this compound derivatives?

Methodological Answer: Triangulate data using complementary techniques: X-ray crystallography for structural validation, NMR kinetics for reaction rates, and computational modeling for mechanistic insights. emphasizes methodological rigor via triangulation and member checking to address discrepancies .

Q. How do steric and electronic effects of substituents on the dithiane ring modulate the compound’s reactivity in organocatalytic applications?

Methodological Answer: Systematic variation of substituents (e.g., electron-withdrawing groups like –Cl vs. electron-donating groups like –CH₃) combined with Hammett plots quantifies electronic effects. Steric effects are assessed using X-ray or DFT-calculated torsional angles. provides a framework for such analyses .

Q. What advanced microspectroscopic techniques are suitable for studying surface adsorption of this compound in environmental interfaces?

Methodological Answer: Atomic Force Microscopy (AFM) and Raman microspectroscopy map adsorption dynamics at nanoscale resolutions. highlights microspectroscopic imaging for organic compounds on indoor surfaces, applicable to environmental adsorption studies .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s role in redox-active scaffolds?

Methodological Answer: Use electrochemical methods (e.g., CV, chronoamperometry) to measure redox potentials and electron-transfer kinetics. Pair with spectroscopic techniques (EPR for radical intermediates) for mechanistic insights. details electrografting protocols for dithiane-based diazonium salts .

Q. What statistical methods ensure robustness in interpreting spectroscopic or chromatographic data for this compound?

Methodological Answer: Employ multivariate analysis (e.g., PCA for NMR data) and error-weighted regression for chromatographic peak integration. recommends revising questionnaires and using pilot surveys to enhance reliability, a principle applicable to instrumental data validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.